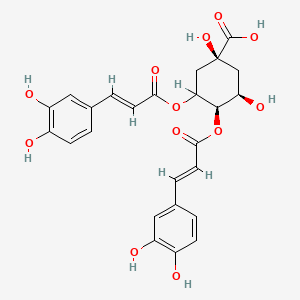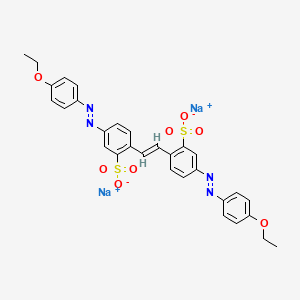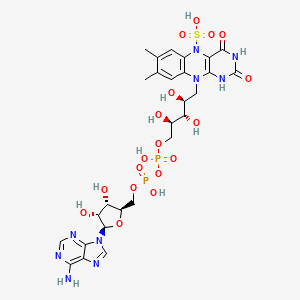
Quercetin 3-sophorotrioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside is a quercetin O-glucoside that is quercetin attached to a beta-D-sophorotriosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a hepatoprotective agent. It is a quercetin O-glucoside, a tetrahydroxyflavone and a trisaccharide derivative.
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Alzheimer's Disease
Quercetin 3-O-sophoroside (Q3OS) from Hibiscus rosa-sinensis Linn. has shown effectiveness in ameliorating learning and memory impairment in mice with scopolamine-induced cognitive dysfunction, suggesting potential use in preventing and treating Alzheimer's Disease (Shen et al., 2020).
Antioxidant and Anti-inflammatory Activities
Anti-inflammatory and Antioxidant Properties
A blend of Quercetin and Rutin (SophorOx™) demonstrated significant anti-inflammatory and antioxidant properties in a cell-based assay, suggesting its potential as a therapeutic agent in reducing oxidative stress and inflammation (Shanmugasundaram & Roza, 2022).
Anticancer Potential
Anticancer Activities
Research on quercetin derivatives, including quercetin 3-sophorotrioside, has explored their anticancer effects, with studies indicating potential applications in cancer treatment due to their antioxidant, anti-inflammatory, and other biological actions (Massi et al., 2017).
Protective Effects in Various Conditions
Liver Protection
Quercetin 3-sophorotrioside has shown protective effects on liver injury, highlighting its potential use in preventing liver damage caused by chemicals or other external factors (Du, Wei, & Linhardt, 2004).
Anti-Obesity Effects
Studies have demonstrated that quercetin, through its interaction with certain signaling pathways, can exhibit anti-obesity effects, indicating its potential role in obesity treatment and prevention (Ahn et al., 2008).
Cardiovascular Protection
Quercetin and its metabolites have been shown to prevent endothelial dysfunction, a key factor in cardiovascular diseases, by reducing oxidative stress and inflammatory responses (Lodi et al., 2009).
Eigenschaften
Produktname |
Quercetin 3-sophorotrioside |
|---|---|
Molekularformel |
C33H40O22 |
Molekulargewicht |
788.7 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(41)23(45)26(48)31(50-15)54-29-24(46)20(42)17(8-36)52-33(29)55-30-25(47)21(43)16(7-35)51-32(30)53-28-22(44)18-13(40)4-10(37)5-14(18)49-27(28)9-1-2-11(38)12(39)3-9/h1-5,15-17,19-21,23-26,29-43,45-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
IQBMWEYFKNVACH-MEBVLIOMSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Synonyme |
5,7-dihydroxy-3-(beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranosyl)-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one (quercetin 3-sophorotrioside) quercetin 3-sophorotrioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




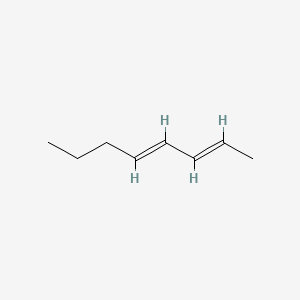
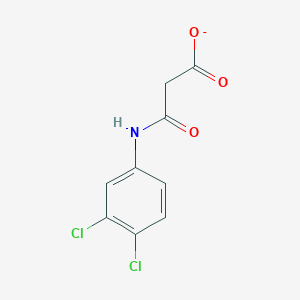

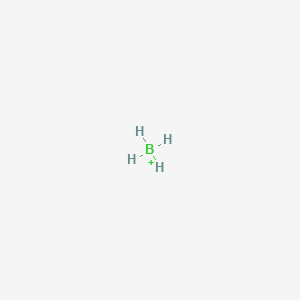
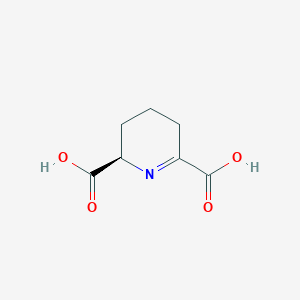
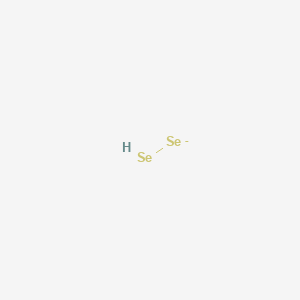
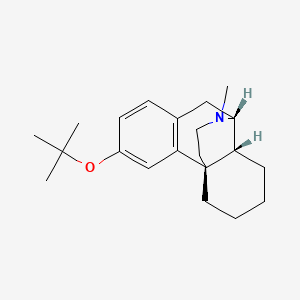
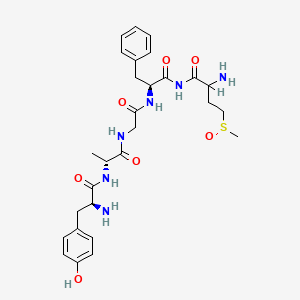
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)
